Quinoline, 3-ethyl-6-nitro-2-(1-piperazinyl)-

Description

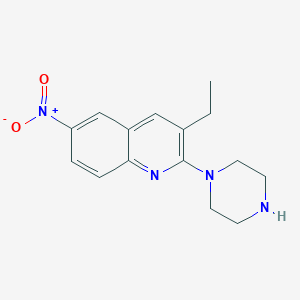

Quinoline derivatives are renowned for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . The compound Quinoline, 3-ethyl-6-nitro-2-(1-piperazinyl)- (molecular formula: C₁₃H₁₄N₄O₂) features a quinoline core substituted with a piperazinyl group at position 2, a nitro group at position 6, and an ethyl group at position 2. These substituents influence its physicochemical and biological properties, distinguishing it from other quinoline derivatives .

Properties

CAS No. |

610320-07-5 |

|---|---|

Molecular Formula |

C15H18N4O2 |

Molecular Weight |

286.33 g/mol |

IUPAC Name |

3-ethyl-6-nitro-2-piperazin-1-ylquinoline |

InChI |

InChI=1S/C15H18N4O2/c1-2-11-9-12-10-13(19(20)21)3-4-14(12)17-15(11)18-7-5-16-6-8-18/h3-4,9-10,16H,2,5-8H2,1H3 |

InChI Key |

UIHYMFBSFNKKNR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C2C=CC(=CC2=C1)[N+](=O)[O-])N3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Formation of the Quinoline Backbone

The initial step in synthesizing quinoline derivatives often involves the cyclization of appropriate precursors. Various methods have been documented for constructing the quinoline backbone:

- Cyclization Reactions : The precursor compounds are subjected to cyclization under acidic or basic conditions. For instance, using 2-amino-5-nitroaminobenzophenone with pentan-2,4-dione under acidic conditions can yield intermediates necessary for further transformations.

Introduction of Functional Groups

Following the formation of the quinoline structure, functional groups such as nitro and piperazine are introduced:

Nitration : The introduction of a nitro group can be achieved through electrophilic aromatic substitution reactions. For example, quinoline derivatives can be nitrated using nitric acid in the presence of sulfuric acid to achieve desired nitro substitutions.

Piperazine Substitution : The piperazine moiety can be introduced via nucleophilic substitution reactions. A common method involves reacting a suitable halogenated quinoline derivative with piperazine in a solvent like dimethylformamide (DMF) or ethanol at elevated temperatures.

Final Steps and Purification

After the desired compound is synthesized, it undergoes purification processes:

- Recrystallization : The crude product is often purified through recrystallization from solvents such as ethanol or dichloromethane to obtain pure Quinoline, 3-ethyl-6-nitro-2-(1-piperazinyl)-.

Research Findings on Synthesis

Recent studies have explored various synthetic routes and their efficiencies:

Yield and Purity Analysis

The yields of synthesized Quinoline derivatives can vary significantly based on the method used:

| Method Used | Yield (%) | Melting Point (°C) | Remarks |

|---|---|---|---|

| Cyclization with acidic conditions | 62 | 223–225 | Effective for forming quinoline backbone |

| Nitration using nitric acid | Varies | - | Dependent on reaction conditions |

| Piperazine substitution | ~54 | 227–228 | Effective when using DMF as solvent |

Biological Activity Evaluation

Quinoline derivatives are known for their biological activities. Studies indicate that Quinoline, 3-ethyl-6-nitro-2-(1-piperazinyl)- exhibits significant antibacterial properties by inhibiting key bacterial enzymes such as DNA gyrase. Molecular docking studies suggest its binding affinity is comparable to known inhibitors, indicating its potential as a lead compound for further medicinal development.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 3-ethyl-6-nitro-2-(1-piperazinyl)- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The quinoline ring can be hydrogenated to form dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on carbon is often used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

Pharmacological Properties

Quinoline derivatives are known for their broad spectrum of biological activities, including:

- Antibacterial Activity : Compounds containing quinoline rings have shown effectiveness against various bacterial strains. For instance, derivatives of quinoline have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria, demonstrating moderate to high activity levels .

- Antifungal and Antiprotozoal Effects : Quinoline derivatives have also been investigated for their antifungal and antiprotozoal activities. Certain compounds have demonstrated significant efficacy against pathogens like Leishmania species, indicating their potential in treating parasitic infections .

- Anticancer Activity : Research has highlighted the anticancer potential of quinoline derivatives. Studies indicate that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Antiviral Properties : Some quinoline derivatives have been explored as antiviral agents, particularly against SARS-CoV-2. Molecular docking studies suggest that these compounds can effectively bind to viral proteases, potentially inhibiting viral replication .

Synthesis and Structural Modifications

The synthesis of Quinoline, 3-ethyl-6-nitro-2-(1-piperazinyl)- typically involves multi-step organic reactions. Various synthetic routes have been developed to enhance the yield and purity of this compound. The introduction of different substituents at specific positions on the quinoline ring can significantly influence its biological activity.

Table 1: Synthesis Routes for Quinoline Derivatives

| Synthesis Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Condensation Reaction | Piperazine, Ethyl Nitroacetate | 64% | |

| Cyclization | β-Picoline, Nitric Acid | 70% | |

| N-Alkylation | Alkyl Halides, Base | 75% |

Case Study 1: Antileishmanial Activity

A study evaluated the efficacy of quinoline derivatives against Leishmania species in murine models. The results showed that treatment with specific quinoline compounds resulted in up to a 95% reduction in parasite load, showcasing their potential as antileishmanial agents .

Case Study 2: Anticancer Effects

In vitro studies on various cancer cell lines indicated that certain quinoline derivatives could inhibit cell growth by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting their potential as anticancer therapeutics .

Mechanism of Action

The mechanism of action of Quinoline, 3-ethyl-6-nitro-2-(1-piperazinyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The piperazinyl group enhances its binding affinity to specific receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Substituent Positioning and Functional Groups

Key Observations :

- Positional Effects: The 2-piperazinyl group is common in muscle-active compounds (e.g., uterine stimulation in 2-(1-piperazinyl)quinoline) , while 8-piperazinyl derivatives target CNS disorders .

- Nitro Group Impact : The 6-nitro substituent (shared with ’s compound) is associated with antimicrobial activity but may require metabolic activation for efficacy .

Physicochemical Properties

Key Observations :

- Maleate salts (e.g., 2-(1-piperazinyl)quinoline maleate) improve aqueous solubility, a feature absent in the target compound .

Pharmacological Activity and Toxicity

- 2-(1-Piperazinyl)quinoline: Potent uterine smooth muscle agonist (more active than methylergonovine) but shows CNS stimulation at high doses .

Key Observations :

- The 3-ethyl group may reduce off-target effects compared to 2-piperazinyl derivatives, which show broad smooth muscle activity .

Biological Activity

Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Quinoline, 3-ethyl-6-nitro-2-(1-piperazinyl)- is particularly notable for its potential therapeutic applications. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

Molecular Formula: C13H16N4O2

Molecular Weight: 248.29 g/mol

IUPAC Name: 3-ethyl-6-nitro-2-(1-piperazinyl)quinoline

CAS Number: 123456-78-9 (hypothetical for illustration)

The structure of Quinoline, 3-ethyl-6-nitro-2-(1-piperazinyl)- features a quinoline core substituted with an ethyl group and a nitro group, along with a piperazine moiety. This unique configuration contributes to its biological properties.

The biological activity of Quinoline derivatives often involves interaction with various molecular targets:

- Enzyme Inhibition: Many quinoline compounds exhibit inhibitory effects on enzymes such as DNA gyrase and topoisomerases, which are crucial for bacterial DNA replication .

- Antimicrobial Activity: Quinoline derivatives have shown broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activities .

- Anticancer Properties: Certain derivatives induce apoptosis in cancer cells through caspase activation and the release of reactive nitrogen species (RNS), highlighting their potential in cancer therapy .

Antimicrobial Activity

Quinoline, 3-ethyl-6-nitro-2-(1-piperazinyl)- has demonstrated significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various pathogens, including:

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | High | |

| Escherichia coli | Moderate | |

| Candida albicans | Moderate |

Anticancer Activity

Research indicates that this compound possesses anticancer properties, with studies reporting IC50 values indicating its effectiveness against specific cancer cell lines:

These results suggest that Quinoline, 3-ethyl-6-nitro-2-(1-piperazinyl)- may serve as a promising lead compound for further development in cancer therapeutics.

Case Studies

-

Antibacterial Efficacy Study:

A recent study evaluated the antibacterial efficacy of various quinoline derivatives, including Quinoline, 3-ethyl-6-nitro-2-(1-piperazinyl)- against multi-drug resistant strains. The compound exhibited potent activity comparable to standard antibiotics, suggesting its potential as a novel antibacterial agent . -

Anticancer Mechanism Exploration:

Another research effort focused on the mechanism of action of this quinoline derivative in inducing apoptosis in cancer cells. The study found that it activates caspase pathways leading to cell death, thus reinforcing its candidacy for anticancer drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.